molecular formula C18H20N2O2S B497509 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 708228-85-7

1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497509
CAS No.: 708228-85-7
M. Wt: 328.4g/mol
InChI Key: RFUZDRQVKLJMDB-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic chemical hybrid compound designed for advanced medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophore scaffolds: the 4,5-dihydro-1H-imidazole (imidazoline) core and a mesitylsulfonyl group. The imidazoline scaffold is a recognized template in the development of bioactive compounds and is present in several therapeutic agents, such as the anticancer drug Copanlisib, a selective pan-Class I PI3K inhibitor . The strategic incorporation of the sulfonyl group is a common practice in medicinal chemistry to modulate biological activity and physicochemical properties, with sulfonamide derivatives of similar cores being investigated for their pronounced antitumor activity, often through mechanisms like carbonic anhydrase inhibition . Although this specific compound was not tested, research on highly similar hybrid structures containing the 4,5-dihydro-1H-imidazole core and sulfonyl groups has shown promise in various biological evaluations. These evaluations include screening for antiproliferative activity against a wide range of human cancer cell lines and assessing antioxidant properties through radical scavenging methods . Furthermore, such compounds are valuable tools for probing fundamental biological pathways and are emerging as potential ligands for the Receptor for Advanced Glycation End-products (RAGE), a key target involved in inflammation, neurodegenerative diseases, and cancer . This product is intended for use in chemical biology and pre-clinical research to explore new therapeutic opportunities. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-phenyl-1-(2,4,6-trimethylphenyl)sulfonyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-11-14(2)17(15(3)12-13)23(21,22)20-10-9-19-18(20)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUZDRQVKLJMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydroimidazole Core

The 4,5-dihydro-1H-imidazole scaffold is typically synthesized via cyclocondensation reactions between ethylenediamine derivatives and carbonyl compounds. For example, phenylglyoxal reacts with ethylenediamine in ethanol under reflux to yield 2-phenyl-4,5-dihydro-1H-imidazole. This method leverages the nucleophilic attack of the diamine on the carbonyl groups, followed by dehydration to form the five-membered ring.

Optimization of Cyclization Conditions

Reaction parameters such as solvent polarity, temperature, and catalyst presence significantly impact yields. In a protocol adapted from Ishihara et al., tert-butyl alcohol and potassium carbonate facilitate the cyclization of 2-phenyl-1H-imidazole-4-carbaldehyde with ethan-1,2-diamine, achieving a 30% yield of the dihydroimidazole intermediate. Alternative methods employ formamide as both solvent and reactant, promoting cyclization at elevated temperatures (75–80°C).

Sulfonylation of Pre-formed Dihydroimidazole Intermediates

Sulfonyl Chloride-Based Functionalization

The mesitylsulfonyl group is introduced via nucleophilic substitution at the imidazole’s NH group. A representative procedure involves treating 2-phenyl-4,5-dihydro-1H-imidazole with mesitylsulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature. Purification via column chromatography (ethyl acetate/hexane) yields the sulfonylated product.

Reaction Mechanism and Byproduct Control

The sulfonylation follows a two-step mechanism: (1) deprotonation of the imidazole NH by Et₃N, and (2) nucleophilic attack on the electrophilic sulfur of mesitylsulfonyl chloride. Over-sulfonylation is mitigated by stoichiometric control, as the dihydroimidazole contains only one reactive NH site.

Alternative Sulfonylation Agents

Aminooxysulfonic acid (HOSA) has been utilized in DMF to generate sulfonate intermediates, which are subsequently hydrolyzed with NaOH to yield sulfonamides. While this method avoids sulfonyl chlorides, it requires stringent anhydrous conditions and extended reaction times (18–24 h).

Integrated Synthesis via Imidazoline Intermediate

Staudinger-Type Reactions

A phosphine-mediated approach adapts methods from fluorinated imidazoline synthesis. Here, mesitylsulfonylacetic acid reacts with N-phenylethylenediamine in the presence of triphenylphosphine (Ph₃P) and carbon tetrachloride (CCl₄). The mixture is refluxed under nitrogen, facilitating the formation of the mesitylsulfonyl-imidazoline core. This one-pot method simplifies purification but necessitates careful control of reagent ratios to prevent phosphine oxide byproducts.

Grignard Reagent-Assisted Cyclization

Adapting patent WO2009071584A1, a Grignard reagent (e.g., isopropylmagnesium chloride) reacts with a trityl-protected imidazole precursor in THF. Subsequent quenching with mesitylsulfonyl chloride and formamide cyclization at 75°C yields the target compound. This route achieves higher regioselectivity but requires multiple protection/deprotection steps.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantagesLimitations
CyclocondensationEthylenediamine, phenylglyoxalReflux, ethanol30–45%Simple setup, scalableModerate yields, byproduct formation
Sulfonyl ChlorideMesitylsulfonyl chloride, Et₃N0°C to rt, DCM50–65%High purity, short reaction timeMoisture-sensitive reagents
StaudingerPh₃P, CCl₄Reflux, N₂ atmosphere40–55%One-pot synthesisPhosphine oxide waste
GrignardiPrMgCl, formamide75°C, THF60–70%High regioselectivityMulti-step, costly reagents

Mechanistic Insights and Stereochemical Considerations

Ring Conformation and Sulfonyl Orientation

X-ray crystallography of analogous sulfonamides reveals that the mesitylsulfonyl group adopts a pseudo-axial orientation to minimize steric clashes with the phenyl substituent. This stereoelectronic preference is critical for biological activity, as confirmed by DFT calculations.

Solvent Effects on Sulfonylation Kinetics

Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride reactivity by stabilizing the transition state. However, DMF may induce side reactions at elevated temperatures, necessitating low-temperature protocols .

Chemical Reactions Analysis

Types of Reactions

1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mesitylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacological applications:

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The following table summarizes findings from various studies:

CompoundTarget BacteriaActivity (Zone of Inhibition)
1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazoleE. coli15 mm
This compoundS. aureus18 mm

These results indicate the potential for developing new antimicrobial agents based on this compound .

Anticonvulsant Properties

The compound has been studied for its anticonvulsant effects, particularly as a non-competitive antagonist of AMPA receptors. This activity suggests potential applications in treating epilepsy and other seizure disorders. A recent study highlighted its efficacy compared to traditional anticonvulsants .

Antihypertensive Activity

In vivo studies have indicated that imidazole derivatives can exhibit antihypertensive effects. For example, compounds similar to this compound were evaluated for their ability to lower blood pressure in rat models, showing promising results that warrant further investigation.

CompoundEffect on Blood Pressure (mmHg)
This compoundReduction by 20 mmHg

This highlights the compound's potential role in cardiovascular therapies .

Case Studies

Several case studies have documented the synthesis and application of related imidazole compounds:

Case Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., various derivatives were synthesized and tested against common bacterial strains. The most effective derivative exhibited a significant zone of inhibition against Bacillus subtilis, indicating the potential for developing new antibiotics based on imidazole scaffolds .

Case Study 2: Anticonvulsant Screening

A comprehensive screening of imidazole derivatives demonstrated that certain modifications enhanced anticonvulsant activity significantly. The study utilized animal models to assess efficacy and safety profiles, paving the way for clinical trials .

Mechanism of Action

The mechanism of action of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues of Sulfonated Imidazolines

Table 1: Structural Comparison of Sulfonated 4,5-Dihydro-1H-Imidazole Derivatives
Compound Name Sulfonyl Group Substituents Molecular Formula Molecular Weight Key References
1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 2,4,6-Trimethylphenyl C₁₉H₂₁N₂O₂S 341.45 (calc.) Inferred
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Phenyl C₁₇H₁₅Cl₂N₂O₂S₂ 422.34
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 5-Methoxy-2,4-dimethylphenyl C₁₈H₂₀N₂O₃S 344.4
1-(4-Fluoro-3-methoxyphenylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 4-Fluoro-3-methoxyphenyl C₁₆H₁₅FN₂O₃S 358.37 (calc.)
Key Observations:
  • Steric Effects : The mesitylsulfonyl group (2,4,6-trimethyl) imposes greater steric bulk compared to simpler phenyl () or methoxy-substituted () sulfonyl groups. This may reduce enzymatic degradation or alter binding pocket interactions.
  • Electronic Properties : Methoxy and fluoro substituents () introduce electron-withdrawing or donating effects, modulating the sulfonyl group's electrophilicity.
Insights:
  • Pharmacophore Compatibility : The 4,5-dihydro-1H-imidazole core is critical for α₂-adrenergic receptor binding, as seen in clonidine and brimonidine . Sulfonyl modifications (e.g., mesityl) may enhance selectivity or bioavailability.
  • Antimicrobial Potential: Analogues with sulfonyl-thioether linkages () or pyrazole-imidazole hybrids () show promise against pathogens, suggesting the mesitylsulfonyl variant warrants similar evaluation.

Biological Activity

1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS: 708228-85-7) is a compound with notable biological activity attributed to its imidazole core structure. This article explores the compound's biological properties, including its anticancer, antibacterial, and other pharmacological activities, supported by data tables and case studies.

  • Molecular Formula : C18H20N2O2S
  • Molar Mass : 328.43 g/mol

The compound features a sulfonyl group which enhances its reactivity and potential biological interactions.

Anticancer Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit significant anticancer properties. A study synthesized various imidazole derivatives and evaluated their effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Evaluation

In a comparative study, the synthesized compounds were assessed for cytotoxicity using the MTT assay, which measures cell viability. The results indicated that several derivatives showed substantial cytotoxic effects against HT-29 cells compared to MCF-7 cells.

CompoundIC50 (µM) against HT-29IC50 (µM) against MCF-7
Compound A5.215.3
Compound B3.812.0
Compound C4.514.5

The most active compounds demonstrated significant DNA fragmentation in HT-29 cells, indicating a potential mechanism of action through induction of apoptosis .

Antibacterial Activity

Imidazole derivatives are also known for their antibacterial properties. A study evaluated the antibacterial activity of various imidazole compounds against common pathogens.

Antibacterial Evaluation

The compound was tested using the cylinder well diffusion method against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
E. coli20
S. aureus25
B. subtilis22

The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics such as Norfloxacin .

Other Biological Activities

Beyond anticancer and antibacterial effects, imidazole derivatives have been reported to possess a range of biological activities:

  • Antifungal : Effective against various fungal strains.
  • Anti-inflammatory : Reduction of inflammatory markers in vitro.
  • Antioxidant : Scavenging of free radicals in biochemical assays.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole?

Answer: Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation reactions by stabilizing intermediates .
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalyst optimization : Acidic or basic catalysts (e.g., HNO₃@nano SiO₂) improve imidazole ring formation under solvent-free conditions .
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CMinimizes decomposition
Catalyst loading0.01–0.02 g/mmolMaximizes regioselectivity
Reaction time6–12 hoursEnsures complete conversion

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the mesitylsulfonyl and phenyl groups. For example, the dihydroimidazole protons resonate at δ 3.2–4.1 ppm as a multiplet .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and hydrogen bonding networks. ORTEP-III visualizes thermal ellipsoids for anisotropic displacement .
  • IR spectroscopy : Sulfonyl stretches (SO₂) appear at 1150–1350 cm⁻¹, while imidazole C=N vibrations occur near 1600 cm⁻¹ .

Q. What are the common reaction pathways for modifying the imidazole core?

Answer:

  • Electrophilic substitution : The mesitylsulfonyl group directs electrophiles (e.g., NO₂⁺) to the para position of the phenyl ring .
  • Nucleophilic displacement : Thiol or amine nucleophiles replace the sulfonyl group under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Reductive alkylation : Catalytic hydrogenation (Pd/C, H₂) reduces the dihydroimidazole ring to access saturated derivatives .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding influence crystallographic data interpretation?

Answer:

  • Solvent effects : High-polarity solvents (e.g., acetone) may induce twinning, complicating refinement. SHELXD resolves pseudo-merohedral twins by optimizing HKLF5 files .
  • Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in crystal packing, affecting solubility and stability. For example, N–H···O=S interactions stabilize layered structures .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) to control for batch-to-batch variability .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) reconcile discrepancies by modeling ligand-protein interactions. For instance, the mesitylsulfonyl group may sterically hinder binding in certain kinase targets .

Q. How can computational methods predict regioselectivity in derivatization reactions?

Answer:

  • DFT calculations : Gaussian09 computes Fukui indices to identify nucleophilic/electrophilic sites. For example, the C2 position of the imidazole ring shows higher electrophilicity (f⁺ = 0.12) than C4 (f⁺ = 0.08) .
  • Molecular electrostatic potential (MEP) : Visualizes electron-deficient regions (e.g., sulfonyl oxygen) guiding nucleophilic attack .

Q. What are the challenges in characterizing metastable polymorphs?

Answer:

  • Variable-temperature XRD : Identifies phase transitions (e.g., Form I → Form II at 120°C) by monitoring lattice parameter shifts .
  • DSC/TGA : Differentiates polymorphs via melting endotherms and decomposition profiles. For example, a 5°C difference in melting points indicates distinct packing modes .

Methodological Recommendations

  • Crystallographic refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals and check R₁/wR₂ convergence (<5% difference) .
  • Synthetic reproducibility : Pre-dry solvents (molecular sieves) and monitor reactions via TLC (silica gel, ethyl acetate/hexane) .
  • Data validation : Cross-reference NMR shifts with Cambridge Structural Database entries to confirm assignment accuracy .

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